3-Deazaguanosine 3-Deazaguanosine
Brand Name: Vulcanchem
CAS No.: 56039-11-3
VCID: VC20870183
InChI: InChI=1S/C11H14N4O5/c12-6-1-4-7(10(19)14-6)13-3-15(4)11-9(18)8(17)5(2-16)20-11/h1,3,5,8-9,11,16-18H,2H2,(H3,12,14,19)/t5-,8-,9-,11-/m1/s1
SMILES: C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N
Molecular Formula: C11H14N4O5
Molecular Weight: 282.25 g/mol

3-Deazaguanosine

CAS No.: 56039-11-3

Cat. No.: VC20870183

Molecular Formula: C11H14N4O5

Molecular Weight: 282.25 g/mol

* For research use only. Not for human or veterinary use.

3-Deazaguanosine - 56039-11-3

Specification

CAS No. 56039-11-3
Molecular Formula C11H14N4O5
Molecular Weight 282.25 g/mol
IUPAC Name 6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one
Standard InChI InChI=1S/C11H14N4O5/c12-6-1-4-7(10(19)14-6)13-3-15(4)11-9(18)8(17)5(2-16)20-11/h1,3,5,8-9,11,16-18H,2H2,(H3,12,14,19)/t5-,8-,9-,11-/m1/s1
Standard InChI Key JJXPEDPBLSOWRJ-MGUDNFKCSA-N
Isomeric SMILES C1=C(NC(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
SMILES C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N
Canonical SMILES C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator